N-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]benzamide
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Overview
Description
N-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]benzamide is a chemical compound with the molecular formula C11H12FNO and a molecular weight of 193.22 g/mol . This compound is characterized by the presence of a fluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzamide moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of N-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]benzamide typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Chemical Reactions Analysis
N-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Scientific Research Applications
N-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
N-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]benzamide can be compared with other similar compounds, such as:
N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can significantly alter its chemical and biological properties.
N-[(1R,2S)-2-(Fluoromethyl)cyclopropyl]benzamide: The stereochemistry of the cyclopropyl ring is different, which can affect the compound’s reactivity and interactions with molecular targets.
The unique structural features of this compound, such as the specific stereochemistry and the presence of the fluoromethyl group, contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[(1R,2R)-2-(fluoromethyl)cyclopropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-7-9-6-10(9)13-11(14)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBNONICSMRGRJ-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC(=O)C2=CC=CC=C2)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1NC(=O)C2=CC=CC=C2)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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